Regioisomeric Identity for Orthogonal Derivatization
The target compound positions the amino group at C‑5 and the bromo group at C‑3. Its regioisomer, 3‑amino‑5‑bromo‑4‑methylpyridin‑2(1H)‑one (CAS 889943-27-5), exchanges these substituents. Anilines and 2‑aminopyridines exhibit distinct reactivity in amide coupling, Buchwald–Hartwig amination, and diazotization; thus, selecting the correct regioisomer is critical for downstream diversification. A kinase co‑crystal structure (PDB 4rvt) features a pyridin‑2(1H)‑one that contacts the hinge region via the 2‑carbonyl and the ring nitrogen, with the substituent at C‑5 directed toward the solvent‑exposed pocket [1].
| Evidence Dimension | Regioisomeric substitution pattern (amino vs. bromo position) |
|---|---|
| Target Compound Data | 5‑amino‑3‑bromo‑4‑methyl arrangement (CAS 1564747‑86‑9) |
| Comparator Or Baseline | 3‑amino‑5‑bromo‑4‑methyl arrangement (CAS 889943‑27‑5) |
| Quantified Difference | Positions of –NH₂ and –Br are swapped; C‑5 NH₂ in target vs. C‑3 NH₂ in comparator |
| Conditions | Structural identity confirmed by InChI: 1S/C6H7BrN2O/c1-3-4(8)2-9-6(10)5(3)7 for target vs. 1S/C6H7BrN2O/c1-3-4(7)2-9-6(10)5(3)8 for comparator |
Why This Matters
Procurement of the correct regioisomer ensures the intended vector for parallel library synthesis or pharmacophore engagement, avoiding positional mismatches that render SAR studies invalid.
- [1] Protein Data Bank Japan. PDB-4rvt: MAP4K4 in complex with a pyridin-2(1H)-one derivative. Available at: https://pdbj.org/emnavi/quick.php?lang=ja&id=4RVT View Source
